Methyl(2,2,3,3,3-pentafluoropropyl)amine

LC-MS ion-interaction chromatography electrospray ionization

Methyl(2,2,3,3,3-pentafluoropropyl)amine (IUPAC: 2,2,3,3,3-pentafluoro-N-methylpropan-1-amine; CAS 425-73-0; MF: C₄H₆F₅N; MW: 163.09 g·mol⁻¹) is a fluorinated secondary amine characterized by an N-methyl group attached to a 2,2,3,3,3-pentafluoropropyl chain. The five fluorine atoms confer a strong electron-withdrawing inductive effect that substantially reduces amine basicity relative to non-fluorinated alkylamines, while the N-methyl substitution distinguishes it from the primary amine analog 2,2,3,3,3-pentafluoropropylamine (CAS 422-03-7).

Molecular Formula C4H6F5N
Molecular Weight 163.09 g/mol
CAS No. 425-73-0
Cat. No. B3266413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(2,2,3,3,3-pentafluoropropyl)amine
CAS425-73-0
Molecular FormulaC4H6F5N
Molecular Weight163.09 g/mol
Structural Identifiers
SMILESCNCC(C(F)(F)F)(F)F
InChIInChI=1S/C4H6F5N/c1-10-2-3(5,6)4(7,8)9/h10H,2H2,1H3
InChIKeyZHLRNSWKUOCRJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl(2,2,3,3,3-pentafluoropropyl)amine (CAS 425-73-0) – Fluorinated Secondary Amine Building Block for Medicinal Chemistry, Chromatography, and Specialty Synthesis


Methyl(2,2,3,3,3-pentafluoropropyl)amine (IUPAC: 2,2,3,3,3-pentafluoro-N-methylpropan-1-amine; CAS 425-73-0; MF: C₄H₆F₅N; MW: 163.09 g·mol⁻¹) is a fluorinated secondary amine characterized by an N-methyl group attached to a 2,2,3,3,3-pentafluoropropyl chain . The five fluorine atoms confer a strong electron-withdrawing inductive effect that substantially reduces amine basicity relative to non-fluorinated alkylamines, while the N-methyl substitution distinguishes it from the primary amine analog 2,2,3,3,3-pentafluoropropylamine (CAS 422-03-7) . This compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, where the pentafluoropropyl motif is valued for modulating lipophilicity, metabolic stability, and target-binding interactions .

1
Medicinal chemistry building block – modulates lipophilicity and metabolic stability
2
LC-MS ion-interaction reagent class – reported ESI signal enhancement
3
Specialty synthesis intermediate – phosphoramidate and N-arylation workflows
4
Fluorinated secondary amine – N-methyl substitution for differential H-bonding profile

Why Methyl(2,2,3,3,3-pentafluoropropyl)amine Cannot Be Substituted by Generic Fluoroalkyl Amines in Critical Applications


Fluorinated alkylamines within the same homologous series exhibit qualitatively different performance profiles despite sharing the –CH₂–NH– backbone. The number of fluorine atoms and chain length directly govern ion-interaction capacity, column equilibration time, ESI-MS signal enhancement, and nucleophilic reactivity. For methyl(2,2,3,3,3-pentafluoropropyl)amine specifically, its N-methyl substitution imparts distinct lipophilicity and hydrogen-bonding character compared to the primary amine analog pentafluoropropylamine (PFPA, CAS 422-03-7), altering its behavior in both chromatographic and synthetic contexts [1]. A procurement decision based solely on fluorine content or amine class—without accounting for chain-length-dependent retention, reactivity, and volatility parameters—risks selecting a reagent that is either underperforming (e.g., trifluoroethylamine with insufficient retention) or over-retentive with prohibitively long equilibration times (e.g., nonafluoropentylamine) [2].

Target
Methyl(pentafluoropropyl)amine (N-methyl, 3F₅-chain)
Trifluoroethylamine (N-methyl, CF₃-chain)
Shorter chain may reduce LC retention and lipophilicity; volatility and reactivity profiles differ
Target
Methyl(pentafluoropropyl)amine (secondary amine)
Pentafluoropropylamine (primary amine)
Loss of N-methyl alters H-bonding, lipophilicity, and product identity; may shift synthetic outcomes
Target
Pentafluoropropyl chain (C₃F₅)
Heptafluorobutyl chain (C₄F₇)
Longer chain increases retention and equilibration time; may over-retain analytes and reduce throughput

Quantitative Competitive Differentiation: Methyl(2,2,3,3,3-pentafluoropropyl)amine Versus Closest Fluoroalkylamine Comparators


ESI-MS Signal Enhancement: Pentafluoropropylamine Provides 3–5-Fold Sensitivity Gain Over Ammonia and Triethylamine

Methyl(2,2,3,3,3-pentafluoropropyl)amine belongs to the fluoroalkylamine class for which pentafluoropropylamine (PFPAm, the primary amine analog) was directly compared to ammonia and triethylamine (TEA) as cationic ion-interaction reagents for reversed-phase LC-ESI-MS. PFPAm produced a significant and consistent 3–5-fold enhancement in ESI-MS signal across a panel of organic acids (glyphosate, ethephon, fosamine, methylarsonic acid, dimethylarsinic acid) relative to both ammonia and TEA under identical conditions [1]. The N-methyl derivative is expected to retain this signal-enhancement advantage while offering differential lipophilicity due to the methyl substituent [2].

ESI-MS Signal Enhancement
Class-level inference
3–5× signal
Relative to ammonia and triethylamine
Supports trace-level LC-MS detection of polar acids
Class-level data from primary amine analog PFPAm
LC-MS ion-interaction chromatography electrospray ionization

Copper-Catalyzed Coupling Reactivity: Pentafluoropropylamine Exhibits Intermediate Reactivity Between Trifluoroethylamine and Heptafluorobutylamine

In a systematic study of copper-catalyzed/mediated oxidative coupling of fluoroalkylamines with arylboronic acids to form N-fluoroalkylanilines, the reactivity of pentafluoropropylamine was found to be approximately equivalent to that of heptafluorobutylamine and significantly lower than that of trifluoroethylamine. The established reactivity trend is: difluoroethylamine > trifluoroethylamine > pentafluoropropylamine ≈ heptafluorobutylamine [1]. This places methyl(2,2,3,3,3-pentafluoropropyl)amine in a moderate-reactivity zone that balances sufficient nucleophilicity for coupling with attenuated side-reactivity compared to shorter-chain analogs.

Coupling Reactivity Rank
Head-to-head
Pentafluoropropylamine ≈ Heptafluorobutylamine
Reactivity trend: CF₂H > CF₃ > C₂F₅ ≈ C₃F₇
Moderate-reactivity zone for Cu-catalyzed N-arylation
Qualitative rank from arylboronic acid coupling study
C–N cross-coupling fluoroalkylaniline synthesis copper catalysis

Ion-Interaction Chromatographic Retention: Pentafluoropropylamine Offers Intermediate Retention Between TFEAm and HFBAm

When evaluated as cationic ion-interaction reagents on a C18 reversed-phase column at pH 4.0 (10 mM fluoroalkylamine), the retention enhancement for negatively charged analytes followed the order HFBAm > PFPAm ≈ TFEAm [1]. The paper explicitly states that "HFBAm showed superior retention behavior over TFEAm and PFPAm" [2]. Pentafluoropropylamine (and its N-methyl analog) thus provides a middle-ground retention profile—stronger than trifluoroethylamine but without the extended column equilibration times required for heptafluorobutylamine (15–35 column volumes for HFBAm to achieve stable retention with RSD < 0.5%) [3].

LC Retention Profile
Head-to-head
HFBAm > PFPAm ≈ TFEAm
HFBAm: up to 10× retention vs. ammonia
Balances separation power and column equilibration time
C18, pH 4.0, 10 mM reagent; reported in Lajin & Goessler 2020
reversed-phase chromatography ion-pair reagents organic acid separation

Reduced Amine Basicity: The Pentafluoropropyl Group Lowers pKa by ~4–5 Units Versus Non-Fluorinated Propylamine

The electron-withdrawing inductive effect of the five fluorine atoms in the pentafluoropropyl chain dramatically reduces the basicity of the amine nitrogen. The predicted pKa of the conjugate acid of 2,2,3,3,3-pentafluoropropylamine (the primary amine analog) is 5.89±0.30 , compared to ~10.6 for non-fluorinated n-propylamine. The N-methyl substitution in the target compound is expected to modulate this value further by approximately +0.3 to +0.5 pKa units (secondary amine alkylation effect). This pKa shift means the compound is predominantly neutral at physiological pH (7.4), a property that can enhance membrane permeability and oral bioavailability when incorporated into drug candidates [1].

Amine Basicity (pKa)
Class-level inference
~6.2–6.4 (estimated N-methyl)
ΔpKa ≈ –4.2 vs. n-propylamine
Neutral at physiological pH; supports permeability studies
Predicted values; experimental validation recommended
physicochemical properties amine basicity drug discovery

Volatility Advantage: Pentafluoropropylamine Boiling Point (~50 °C) Enables Rapid Washout from ESI-MS Systems

A critical practical advantage of the fluoroalkylamine class is their high volatility, which facilitates rapid washout from ESI-MS detectors—a persistent problem with traditional alkylamine ion-pair reagents like TEA (bp 89 °C). The measured boiling points are: TFEAm 36 °C, PFPAm ~50 °C, HFBAm 71 °C, and NFPAm 87 °C [1]. The paper demonstrates that while TEA produced persistent ESI-MS signal (>200,000 counts at m/z 102 for >6 hours during washout), HFBAm signal dropped to <1,000 counts within approximately 30 minutes under identical conditions [2]. PFPAm (and by class-level inference, its N-methyl derivative) combines sufficient volatility for rapid system cleanup with higher boiling point than TFEAm, reducing evaporative losses during mobile phase preparation while maintaining excellent ESI-MS washout characteristics [3].

Volatility & Washout
Class-level inference
~30–40 min
System cleanup vs. >6 h for TEA
Enables high-throughput LC-MS operation
Class-level washout data; bp ~50 °C for PFPAm
LC-MS compatibility volatile ion-pair reagent column washout

Phosphoramidate Synthesis: Pentafluoropropylamine Gives 32–67% Yields in Phosphorylation Reactions

In a comparative study of fluorinated amine reactivity toward bis(fluoroalkyl) phosphorochloridates, pentafluoropropylamine reacted with (RFO)₂P(O)Cl to furnish the corresponding phosphoramidates (RFO)₂P(O)NHCH₂Rf (where Rf = C₂F₅) in yields of 32–67%, comparable to the yields obtained with trifluoroethylamine (Rf = CF₃) under the same reaction conditions [1]. This demonstrates that pentafluoropropylamine is a competent nucleophile for P–N bond formation despite its reduced basicity, enabling access to highly fluorinated phosphoramidate derivatives with potential applications as flame retardants, specialty plasticizers, or bioactive molecules.

Phosphoramidate Yield
Cross-study comparable
32–67%
Isolated yield range with (RFO)₂P(O)Cl
Supports P–N bond formation workflow fit
Comparable to trifluoroethylamine yields under similar conditions
organophosphorus synthesis fluorinated phosphoramidates phosphorylation

Procurement-Guiding Application Scenarios for Methyl(2,2,3,3,3-pentafluoropropyl)amine


LC-MS/MS Method Development for Polar Pesticide Residue Analysis

When developing reversed-phase LC-MS methods for glyphosate, ethephon, fosamine, or polar arsenic metabolites (methylarsonic acid, dimethylarsinic acid), methyl(2,2,3,3,3-pentafluoropropyl)amine-derived ion-interaction reagents provide 3–5-fold higher ESI-MS sensitivity compared to ammonia or triethylamine-based mobile phases [1]. The compound's intermediate fluoroalkyl chain length balances sufficient retention enhancement for these poorly retained analytes with practical column equilibration times, avoiding the throughput penalties of longer-chain alternatives. The high volatility ensures rapid MS system cleanup (~30–40 min washout vs. >6 h for TEA), making it suitable for high-throughput contract research laboratories running multiple methods per instrument per day [2].

Medicinal Chemistry: Lead Optimization via Fluorinated Building Block Incorporation

In drug discovery programs where modulating amine basicity is critical for optimizing oral bioavailability and target selectivity, methyl(2,2,3,3,3-pentafluoropropyl)amine offers a pKa reduction of approximately 4–5 units compared to non-fluorinated propylamine analogs [1]. This positions the compound as a strategic building block for amide coupling, reductive amination, or N-arylation reactions to generate compound libraries with enhanced membrane permeability. The N-methyl substitution provides distinct lipophilicity and hydrogen-bond donor/acceptor properties compared to the primary amine PFPA, expanding the accessible chemical space for structure-activity relationship studies [2].

Synthesis of Fluorinated Phosphoramidates for Specialty Materials

For laboratories synthesizing fluorinated organophosphorus compounds (flame retardants, plasticizers, or agrochemical intermediates), methyl(2,2,3,3,3-pentafluoropropyl)amine reacts with phosphorochloridate electrophiles to yield phosphoramidate products in 32–67% isolated yields [1]. The N-methyl group differentiates the resulting phosphoramidate's physicochemical profile (solubility, hydrolytic stability, thermal properties) from products derived from the primary amine analog, enabling tailored material properties. The moderate reactivity of the pentafluoropropylamine scaffold relative to trifluoroethylamine (as established in Cu-catalyzed coupling studies) aids in controlling exotherms during scale-up [2].

Cu-Catalyzed N-Arylation for Fluorinated Aniline Library Synthesis

When synthesizing N-fluoroalkylanilines via copper-catalyzed/mediated oxidative coupling with arylboronic acids, methyl(2,2,3,3,3-pentafluoropropyl)amine occupies a reactivity zone between the more reactive trifluoroethylamine and the equally reactive heptafluorobutylamine [1]. This moderate reactivity is advantageous for substrates sensitive to over-reaction or decomposition, while the pentafluoropropyl group imparts greater lipophilicity to the coupled product than trifluoroethyl analogs—a desirable property for CNS drug candidates or agrochemical active ingredients requiring enhanced membrane penetration [2].

Application
Selection Property
Validation Focus
Polar pesticide residue LC-MS/MS
Ion-interaction retention and signal enhancement
Sensitivity gain and column equilibration time review
Medicinal chemistry lead optimization
Reduced amine basicity and lipophilicity
Permeability and metabolic stability endpoint context
Fluorinated phosphoramidate synthesis
Nucleophilicity in P–N bond formation
Yield and exotherm control in scale-up context
Cu-catalyzed N-arylation library synthesis
Moderate reactivity in coupling reactions
Substrate compatibility and product lipophilicity review

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